Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . The resulting quinoxaline derivative is then subjected to further functionalization to introduce the diphenyl groups and the piperazine moiety.
The final step involves the reaction of the quinoxaline derivative with ethyl chloroformate and piperazine in the presence of a base, such as triethylamine, to form the desired compound . The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles, such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline derivative with antimicrobial activity.
Uniqueness
Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the diphenylquinoxaline moiety and the piperazine carboxylate group.
Properties
IUPAC Name |
ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-2-35-28(34)33-17-15-32(16-18-33)27(36)29-22-13-14-23-24(19-22)31-26(21-11-7-4-8-12-21)25(30-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDVFHLVAVDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.